molecular formula C14H27NO4 B13803754 Methyl nonyldioxolane carbamate

Methyl nonyldioxolane carbamate

Katalognummer: B13803754
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: SXUFKOKRMISASY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl nonyldioxolane carbamate is an organic compound belonging to the carbamate family. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound, in particular, is known for its stability and effectiveness in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl nonyldioxolane carbamate typically involves the reaction of nonyldioxolane with methyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate compound. The reaction can be represented as follows:

[ \text{Nonyldioxolane} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Catalysts may be used to enhance the reaction rate and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl nonyldioxolane carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The carbamate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Methyl nonyldioxolane carbamate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential use in drug design and as a therapeutic agent.

    Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.

Wirkmechanismus

The mechanism of action of methyl nonyldioxolane carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Methyl nonyldioxolane carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other carbamates, it may offer enhanced stability and effectiveness in certain applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different domains.

Eigenschaften

Molekularformel

C14H27NO4

Molekulargewicht

273.37 g/mol

IUPAC-Name

methyl N-(4-nonyl-1,3-dioxolan-2-yl)carbamate

InChI

InChI=1S/C14H27NO4/c1-3-4-5-6-7-8-9-10-12-11-18-14(19-12)15-13(16)17-2/h12,14H,3-11H2,1-2H3,(H,15,16)

InChI-Schlüssel

SXUFKOKRMISASY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1COC(O1)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.